N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide
Description
N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide is a synthetic small molecule featuring a benzo[1,3]dioxol-5-ylmethyl group linked via an acetamide bridge to a thieno[2,3-d]pyrimidine scaffold substituted with a p-tolyl (4-methylphenyl) group at position 5 and a sulfanyl moiety at position 3. The structural complexity of the molecule—particularly the fused thienopyrimidine core and the p-tolyl substituent—suggests tailored interactions with biological targets, likely influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-14-2-5-16(6-3-14)17-10-30-22-21(17)23(26-12-25-22)31-11-20(27)24-9-15-4-7-18-19(8-15)29-13-28-18/h2-8,10,12H,9,11,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTLKKIYSSVQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide-linked heterocyclic derivatives, as outlined below. Key differences in substituents, heterocyclic cores, and physicochemical properties are highlighted (Table 1).
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations
Heterocyclic Core Variations: The thieno[2,3-d]pyrimidine core in the target compound and offers planar rigidity, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases). The thiazolo[4,5-d]pyrimidine core in incorporates sulfur and nitrogen atoms, which may enhance metal-binding capacity or redox activity .
Substituent Effects: The p-tolyl group in the target compound increases lipophilicity (logP ~3.5 predicted), likely improving membrane permeability compared to the hydrophilic 4-hydroxy substituent in . Methoxy () and ethoxy () groups introduce moderate polarity, balancing solubility and bioavailability.
Synthetic Considerations: The target compound’s synthesis likely parallels methods described for and , involving coupling of the benzo[1,3]dioxol-5-ylmethyl amine with a pre-functionalized thienopyrimidine-sulfanyl acetamide intermediate under mild basic conditions (e.g., DIPEA in acetonitrile) .
The sulfanyl moiety in all compounds could act as a hydrogen-bond acceptor or participate in disulfide bonding, influencing target engagement .
Preparation Methods
Cyclization of Thiophene Derivatives
The thieno[2,3-d]pyrimidine scaffold is synthesized from 3-amino-thiophene-2-carboxylic acid methyl ester (10 in).
- Base-Mediated Cyclization :
- Formation of Pyrimidine Ring :
Modification for Thieno[2,3-d]pyrimidine :
Adjusting the starting material to 2-amino-thiophene-3-carboxylic acid ester enables regioselective formation of the [2,3-d] isomer.
Introduction of the p-Tolyl Group
The p-tolyl substituent at position 5 is installed via Stille coupling :
- Bromination :
- The thienopyrimidine core is brominated at position 5 using N-bromosuccinimide (NBS) in DMF.
- Cross-Coupling :
Key Data :
Functionalization at Position 4: Sulfanyl Group Installation
Chlorination and Thiol Substitution
- Chlorination :
- Nucleophilic Displacement :
- Reaction with 2-mercaptoacetamide (1.2 eq) and K₂CO₃ in DMF (80°C, 6 hr) introduces the sulfanyl-acetamide group.
Optimization Notes :
- Excess thiol improves yield (82% vs. 58% with 1 eq).
- Side product: Oxidation to sulfone (<5%) mitigated by inert atmosphere.
Synthesis of the N-Benzodioxol-5-ylmethyl Acetamide Side Chain
Preparation of Benzodioxolylmethylamine
Amide Coupling
- Activation of Acetic Acid :
- 2-Chloroacetic acid is converted to its acyl chloride using SOCl₂ (reflux, 2 hr).
- Coupling with Amine :
Spectroscopic Validation :
- ¹H NMR (DMSO-d₆): δ 6.92 (s, 1H, ArH), 6.85 (d, J=8.1 Hz, 1H), 5.98 (s, 2H, OCH₂O), 4.35 (d, J=5.7 Hz, 2H, CH₂N), 3.72 (s, 2H, COCH₂S).
Final Assembly of the Target Compound
Coupling of Thienopyrimidine and Acetamide
- Mitsunobu Reaction :
- Purification :
- Column chromatography (SiO₂, EtOAc/hexanes 1:3) affords the pure product.
Analytical Data :
- LC-MS : m/z 507.2 [M+H]⁺ (Calculated 507.1).
- Melting Point : 163–178°C (decomposes above 180°C).
- HPLC Purity : 98.5% (RT 4.23 min, C18 column).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization :
- Use of electronically biased starting materials (e.g., 2-amino-thiophene-3-carboxylate) ensures [2,3-d] over [3,2-d] isomer formation.
- Sulfanyl Oxidation :
- Strict anaerobic conditions and antioxidant additives (e.g., BHT) reduce disulfide byproducts.
- Amine Sensitivity :
- Boc-protection of the benzodioxolylmethylamine prior to coupling improves stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
